Imidazole-4-acetaldehyde
Overview
Description
Imidazole-4-acetaldehyde is a metabolite of histamine in biological species . The process of histamine inactivation in biological species involves its metabolism through the oxidative deamination of its primary amino group. This reaction is catalyzed by the enzyme diamine oxidase (DAO). The metabolite produced from this reaction is imidazole-4-acetaldehyde .
Synthesis Analysis
Under prebiotic conditions, imidazole-4-acetaldehyde can be synthesized from erythrose, formamidine, formaldehyde, and ammonia . In a study of imidazole-4-acetaldehyde presence in the reaction mixture during the coupling reaction of fungal amine oxidase and bacterial aldehyde oxidase for histamine elimination, imidazole 4-acetaldehyde was not detected .Molecular Structure Analysis
Imidazole-4-acetaldehyde has a molecular formula of C5H6N2O . Its average mass is 110.114 Da and its monoisotopic mass is 110.048012 Da .Chemical Reactions Analysis
The process of histamine inactivation in biological species involves its metabolism through the oxidative deamination of its primary amino group. This reaction is catalyzed by the enzyme diamine oxidase (DAO). The metabolite produced from this reaction is imidazole-4-acetaldehyde . Imidazole-4-acetaldehyde is then further oxidized by a NAD-dependent aldehyde dehydrogenase, leading to imidazole-4-acetic acid .Physical And Chemical Properties Analysis
Imidazole-4-acetaldehyde has a chemical formula of C5H6N2O . Its average mass is 110.114 Da and its monoisotopic mass is 110.048012 Da .Scientific Research Applications
Prebiotic Synthesis and Evolutionary Significance
- Imidazole-4-acetaldehyde has been demonstrated to play a crucial role in prebiotic chemistry, particularly in the synthesis of histidine, an essential amino acid. Studies have shown that imidazole-4-acetaldehyde could be formed from erythrose and formamidine under prebiotic conditions and further converted to histidine through a Strecker synthesis. This suggests its significant role in the origins of life and evolution of the biosphere (Shen et al., 2006).
Atmospheric Chemistry and Environmental Impact
- Research into the formation of secondary organic aerosols (SOAs) in the atmosphere has identified imidazole-4-acetaldehyde as a product of reactions involving formaldehyde, acetaldehyde, and methylglyoxal. This indicates its relevance in atmospheric chemistry and potential environmental impacts (Rodriguez et al., 2017).
Catalytic Role in Polymer Synthesis
- Imidazole derivatives, including imidazole-4-acetaldehyde, have been studied for their catalytic roles in the synthesis of oligonucleotides and other polymers. These compounds, due to their unique chemical structures, are essential in forming phosphodiester and pyrophosphate bonds, highlighting their importance in both prebiotic chemistry and modern polymer synthesis (Oró et al., 2004).
Synthetic Applications in Organic Chemistry
- Imidazole-4-acetaldehyde is used in the synthesis of various imidazole derivatives, which are valuable in pharmaceuticals and organic materials. Methods such as the I2/TBPB mediated oxidative reaction have been developed for the efficient synthesis of triaryl-imidazoles, demonstrating its versatility in organic synthesis (Wang et al., 2017).
Safety And Hazards
Imidazole-4-acetaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRGWNVEZRLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214747 | |
Record name | 1H-Imidazole-4-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imidazole-4-acetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Imidazole-4-acetaldehyde | |
CAS RN |
645-14-7 | |
Record name | 1H-Imidazole-5-acetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-acetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazole-4-acetaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003905 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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